(1S)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol is a chemical compound characterized by its unique molecular structure and potential applications in scientific research. It is classified as a bromoalkane and is notable for its benzodioxin moiety, which contributes to its biological activity. The compound has garnered attention for its potential pharmacological properties, particularly in the context of enzyme inhibition.
(1S)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol is classified under organic compounds, specifically as a halogenated alcohol due to the presence of a bromine atom and an alcohol functional group.
The synthesis of (1S)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol typically involves the bromination of the corresponding benzodioxin derivative followed by reduction to yield the alcohol form.
One common method includes:
This process may require optimization of reaction conditions such as temperature, time, and solvent choice to maximize yield and purity.
The molecular structure of (1S)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol features a bromine atom attached to a carbon chain that connects to a benzodioxin ring system. The stereochemistry at the chiral center is designated as (1S), indicating the specific spatial arrangement of atoms around that center.
(1S)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol can participate in various chemical reactions typical for halogenated compounds:
The reactivity of this compound is influenced by the electron-withdrawing effects of the benzodioxin moiety and the steric hindrance provided by the bromo group. Careful control of reaction conditions is essential to direct the pathway towards desired products.
The mechanism of action for (1S)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol is primarily linked to its interactions with biological targets. Research suggests that it may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Studies have indicated that compounds with similar structures exhibit inhibitory effects on enzymes such as glucosidase and acetylcholinesterase. This suggests potential applications in treating conditions like diabetes and Alzheimer's disease .
Key physical properties include:
Relevant chemical properties include:
Additional analyses such as spectroscopic methods (NMR, IR) can provide further insights into its structural characteristics .
(1S)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol has several scientific applications:
The stereoselective synthesis of (1S)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol (Molecular Formula: C₁₀H₁₁BrO₃; MW: 259.10 g/mol) typically employs a sequential bromination-reduction strategy. This begins with electrophilic bromination of the 2,3-dihydro-1,4-benzodioxin precursor using N-bromoamide reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). These reagents offer superior handling safety and reactivity compared to molecular bromine while minimizing racemization risks [5]. The resulting 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one (CAS: 4629-54-3) serves as a key intermediate, with its synthesis achieving yields >90% under optimized conditions [9].
Table 1: Bromination Reagents for Ketone Intermediate Synthesis
Reagent | Reaction Time | Yield (%) | Advantages |
---|---|---|---|
NBS | 2–4 h | 92 | Low volatility, high selectivity |
DBDMH | 1–2 h | 95 | Enhanced reactivity, moisture stability |
Molecular Br₂ | 0.5 h | 88 | Rapid but hazardous handling |
Stereocontrol is achieved in the subsequent ketone reduction step. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the carbonyl group, with chiral auxiliaries or catalysts directing si-face or re-face hydride delivery to yield the (1S)-enantiomer. The bromoethyl side chain remains intact during reduction, enabling downstream functionalization (e.g., nucleophilic substitution) [4].
Chiral organocatalysts enable enantioselective reduction without pre-functionalized substrates. Key systems include:
Mechanistically, these catalysts enforce a chiral environment during bromonium ion formation and nucleophilic ring-opening, mitigating racemization via olefin-to-olefin transfer [5].
The choice of reductant critically impacts yield, stereoselectivity, and functional group tolerance.
Table 2: Reduction Agents for Ketone Intermediate
Parameter | NaBH₄ | LiAlH₄ |
---|---|---|
Reaction Scope | Selective for ketones/aldehydes | Reduces esters, acids, amides, nitriles |
Solvent | Methanol, ethanol | Anhydrous THF, Et₂O |
Temperature | 0–25°C | 0°C to reflux |
Workup | Aqueous quench | Sequential H₂O/acid quench (Fieser method) |
Byproducts | Minimal | Aluminum salts (emulsion issues) |
Typical ee | 80–90% (with chiral modifiers) | 85–93% (with chiral auxiliaries) |
NaBH₄ is preferred for milder, safer reductions in protic solvents. It exhibits slower kinetics, allowing better stereochemical control when paired with chiral additives like (R)-BINOL. Conversely, LiAlH₄ is indispensable for stubborn substrates but requires rigorous anhydrous conditions. Its superior reducing power facilitates higher ee values in some systems but complicates product isolation [3] [7].
Optimization of solvent polarity and temperature is crucial for maximizing ee and yield:
Table 3: Optimization Conditions for Key Steps
Step | Optimal Solvent | Optimal Temp. | Yield (%) | ee (%) |
---|---|---|---|---|
Bromination | CH₂Cl₂ | 0–5°C | 92–95 | – |
Sulfonylation | H₂O/Na₂CO₃ | 25°C | 80–82 | – |
NaBH₄ Reduction | EtOH | −20°C | 88 | 90 |
LiAlH₄ Reduction | THF | 0°C | 93 | 93 |
N-Alkylation | DMF/LiH | 25°C | 85–90 | – |
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6